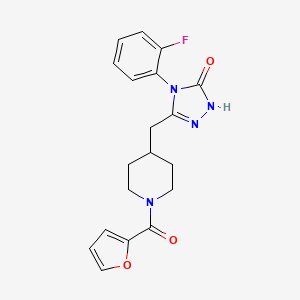

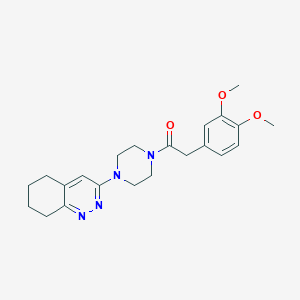

N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as MMEDA, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MMEDA is a derivative of ethylenediamine and is commonly used as a ligand in coordination chemistry.

Scientific Research Applications

Analytical Characterization

- N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide and its derivatives have been subject to analytical studies, particularly in the context of hallucinogenic substances. For instance, substances like 25D-NBOMe, 25E-NBOMe, and 25G-NBOMe, which are N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, were analyzed using techniques such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR. These studies aimed at unequivocal identification of the active components in blotter papers seized from the drug market (Zuba & Sekuła, 2013).

Synthesis and Evaluation

- The compound and its related derivatives have been synthesized for various purposes, including the development of new medications. For example, a synthesis method for N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic formoterol, has been established (Wang Yong-mei, 2007).

Role in Clinical Toxicology

- The compound's derivatives have been studied for their role in clinical and forensic toxicology, particularly in understanding drug-drug interactions and metabolic pathways. For example, studies on the metabolism of NBOMe compounds, which include 25I-NBOMe and 25I-NBOH, have shed light on the enzymes involved in their metabolism and the resulting metabolites (Nielsen et al., 2017).

Pharmacological Studies

- There are pharmacological studies exploring the effects of derivatives on serotonin receptors. For example, derivatives such as 25D-NBOMe and 25E-NBOMe have been analyzed for their high potency agonist effects at 5-HT2A receptors, which is indicative of hallucinogenic activity (Eshleman et al., 2018).

Photocatalytic Applications

- Studies have also explored the photocatalytic oxidation of derivatives like 4-methoxybenzyl alcohol into corresponding aldehydes, indicating potential applications in chemical synthesis and industrial processes (Higashimoto et al., 2009).

properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-3-5-13(6-4-12)11-18-16(20)17(21)19-14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGAWCXROMKSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)

![2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418438.png)

![4-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2418440.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)

![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride](/img/structure/B2418445.png)

![N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2418450.png)

![3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2418451.png)

![5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2418452.png)